2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 4-methoxyphenyl group. Position 2 of the oxadiazole is linked via a sulfanyl (–S–) group to a 1-pyrrolidin-1-ylethanone moiety.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-20-12-6-4-11(5-7-12)14-16-17-15(21-14)22-10-13(19)18-8-2-3-9-18/h4-7H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLAAWWVRFMQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329231 | |
| Record name | 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
459845-44-4 | |
| Record name | 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carbon disulfide and subsequent reaction with methoxybenzoyl chloride . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential antibacterial and antifungal properties. For instance, studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans . This makes it a candidate for developing new antimicrobial agents.
Anticancer Activity
Research has demonstrated that related compounds incorporating oxadiazole moieties can possess anticancer properties. For example, studies have explored the synthesis of various oxadiazole derivatives that were evaluated for their efficacy against human liver cancer cells (HepG2). Some derivatives showed selectivity indices significantly higher than conventional chemotherapeutics like methotrexate . This suggests that 2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone may also have similar potential.
Molecular Docking Studies
Computational studies using molecular docking techniques have been employed to predict the binding interactions of this compound with various biological targets. The results indicate favorable interactions with certain proteins involved in disease pathways, which could help in the rational design of new therapeutic agents based on this scaffold .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing new oxadiazole derivatives highlighted the successful characterization of these compounds through techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry. The synthesized compounds were subjected to biological assays that confirmed their antimicrobial activity .
| Compound | Antimicrobial Activity | Selectivity Index |
|---|---|---|
| Compound A | Effective against E. coli | 30.49 |
| Compound B | Effective against S. aureus | 19.43 |
| This compound | Under evaluation | TBD |
Case Study 2: Anticancer Evaluation
In another investigation, a series of oxadiazole derivatives were evaluated for their anticancer activities against HepG2 cell lines. The findings suggested that certain modifications to the oxadiazole structure enhanced cytotoxicity compared to standard treatments . The compound's ability to inhibit cancer cell proliferation positions it as a candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations on the 1,3,4-Oxadiazole Core
Position 5 Substitution
- 4-Methoxyphenyl vs. 3-Methoxyphenyl (Structural Isomer): The compound in , 2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone, differs only in the methoxy group position (meta vs. para). Para-substitution typically improves planarity and π-π stacking with aromatic residues in enzyme binding pockets, as seen in kinase inhibitors .
- 4-Methylphenyl vs. 4-Methoxyphenyl: The compound 3-(2,4-Difluorophenyl)-2-[1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]quinazolin-4-one () replaces the methoxy group with a methyl group.
Position 2 Substitution
- Sulfanyl-Linked Ethanone vs. Acetamide: Compounds like N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () feature acetamide groups instead of pyrrolidinylethanone. These derivatives exhibit α-glucosidase inhibition (IC50 = 49.71 µM for compound 8q), suggesting that the acetamide moiety may enhance interactions with carbohydrate-processing enzymes .
Heterocyclic Core Modifications
1,3,4-Oxadiazole vs. 1,2,4-Triazole
- The compound 2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone () replaces the oxadiazole with a triazole core. However, steric effects from the pyridinyl group may reduce membrane permeability .
Oxadiazole-Sulfanyl-Pyridine Hybrids
Terminal Group Modifications
Pyrrolidinylethanone vs. Phenylethanone
- 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one () replaces pyrrolidine with a phenyl group. This substitution increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility in aqueous environments .
Pyrrolidine vs. Piperidine Derivatives
- 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () uses a 4-methylpiperidine group. Piperidine’s larger ring size and methyl substitution may alter conformational flexibility and steric bulk, impacting receptor binding .
Enzyme Inhibition Profiles
Key Insight: The acetamide derivatives () show significant enzyme inhibition, suggesting that introducing polar groups (e.g., indolylmethyl) enhances activity. The target compound’s pyrrolidinylethanone group may prioritize different targets, such as G-protein-coupled receptors .
Physicochemical Properties
Chlorine and indole groups (e.g., 8t) improve lipophilicity, favoring membrane-bound targets .
Biological Activity
The compound 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
- Molecular Formula : C15H14N4O4S
- Molecular Weight : 346.361 g/mol
- CAS Number : 762257-36-3
- IUPAC Name : 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methylisoxazol-3-yl)acetamide
The biological activity of this compound is primarily attributed to the oxadiazole moiety. Research indicates that compounds containing the oxadiazole ring exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against a range of pathogens.
Biological Activity Overview
Anticancer Studies
A study published in MDPI highlighted the effectiveness of oxadiazole derivatives in cancer therapy. The specific compound demonstrated cytotoxicity against several cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Studies
Research conducted on various oxadiazole derivatives showed significant antimicrobial activity. In vitro tests indicated that this compound exhibited notable inhibition against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
